molecular formula C9H8O3 B1200302 6-Acetyl-2-hydroxycyclohepta-2,4,6-trien-1-one CAS No. 1738-16-5

6-Acetyl-2-hydroxycyclohepta-2,4,6-trien-1-one

Cat. No. B1200302
CAS RN: 1738-16-5
M. Wt: 164.16 g/mol
InChI Key: YXAHHYHNIJIRDA-UHFFFAOYSA-N
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Description

6-Acetyl-2-hydroxycyclohepta-2,4,6-trien-1-one is a natural product found in Thujopsis dolabrata with data available.

Scientific Research Applications

Palladium-Catalyzed Intramolecular Cyclization

6-Acetyl-2-hydroxycyclohepta-2,4,6-trien-1-one, due to its structural features, is a candidate for palladium-catalyzed intramolecular cyclization. This process can result in the formation of cyclohexanone and cycloheptenone derivatives, which are significant in organic synthesis and pharmaceutical research (Goddard et al., 1995).

Synthesis of Tri- and Tetracycle Compounds

In the synthesis of complex organic compounds, reactions involving 6-Acetyl-2-hydroxycyclohepta-2,4,6-trien-1-one can lead to the formation of tricyclic and tetracyclic compounds. Such synthetic routes are crucial in the development of new materials and bioactive molecules (Pyrko et al., 2014).

Mechanistic Implications in C-C Cleavage Reactions

The compound shows potential in elucidating the mechanisms of C-C cleavage reactions. Such reactions are pivotal in understanding various biochemical and catalytic processes (Eley et al., 2001).

Study of Molecular Structure and Interactions

The molecular structure of derivatives of 6-Acetyl-2-hydroxycyclohepta-2,4,6-trien-1-one has been analyzed to understand intermolecular interactions like hydrogen bonds and π–π interactions. This is critical in the field of crystallography and material science (Kubo et al., 2007).

Metal-Binding Pharmacophore Coordination

Studies have investigated the coordination of 6-Acetyl-2-hydroxycyclohepta-2,4,6-trien-1-one derivatives to metal ions in metalloenzymes. This research is significant in bioinorganic chemistry, particularly in the design of enzyme inhibitors (Dick et al., 2017).

Oxidative Radical Additions

The compound is used in studies involving manganese(III) acetate catalyzed oxidative radical additions. This research has implications in the field of radical chemistry and synthesis of complex organic molecules (Fındık & Ceylan, 2011).

Photochemistry Studies

The compound's derivatives are studied in photochemical reactions, providing insights into reaction mechanisms under light exposure. This is crucial in fields like photophysics and photochemistry (UshiyamaHidehiko et al., 1977).

Synthesis of Cyclohepta[b]pyran Derivatives

The compound plays a role in the synthesis of cyclohepta[b]pyran derivatives, which are important in medicinal chemistry and drug discovery (Azizian et al., 2011).

properties

CAS RN

1738-16-5

Product Name

6-Acetyl-2-hydroxycyclohepta-2,4,6-trien-1-one

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

6-acetyl-2-hydroxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C9H8O3/c1-6(10)7-3-2-4-8(11)9(12)5-7/h2-5H,1H3,(H,11,12)

InChI Key

YXAHHYHNIJIRDA-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=O)C(=CC=C1)O

Canonical SMILES

CC(=O)C1=CC(=O)C(=CC=C1)O

synonyms

4-acetyltropolone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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